molecular formula C19H16N2O B1613579 3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile CAS No. 898762-93-1

3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Cat. No.: B1613579
CAS No.: 898762-93-1
M. Wt: 288.3 g/mol
InChI Key: SKAHCGVPRITFOT-UHFFFAOYSA-N
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Description

3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is a complex organic compound that features a pyrrole ring, a benzoyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile typically involves the condensation of 3-aminobenzonitrile with 2,5-dimethyl-1H-pyrrole-1-carbaldehyde. This reaction is often carried out in the presence of a catalyst such as iron (III) chloride and under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzoyl and benzonitrile rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron (III) chloride.

Major Products Formed

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoyl and benzonitrile derivatives.

Scientific Research Applications

3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The pyrrole ring and benzoyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile
  • 3-(2,5-Dihydro-1H-pyrrol-1-yl)benzaldehyde
  • 3-(2,5-Dihydro-1H-pyrrol-1-yl)methylbenzoic acid

Uniqueness

3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is unique due to the presence of both a pyrrole ring and a benzonitrile moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-9,12H,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAHCGVPRITFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643920
Record name 3-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-93-1
Record name 3-[2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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